Regioisomer-Dependent Vasorelaxant Potency
When the morpholine-containing pyrazoline scaffold undergoes a positional isomer shift (N-morpholinomethyl vs. C-morpholinomethyl), vasorelaxant IC₅₀ values worsen from 0.32–0.46 mM for the more active isomers to 0.49–0.80 mM for the regioisomers, with only one regioisomer (8c) retaining comparable activity [1]. This experimentally demonstrates that the connectivity pattern—analogous to the 3-yl vs. 4-yl substitution on the pyrazole—directly determines biological potency, and the 3-yl attachment geometry is required for the optimal pharmacophore.
| Evidence Dimension | Vasorelaxant IC₅₀ (mM) |
|---|---|
| Target Compound Data | Not directly measured; inferred from active positional isomer series (IC₅₀ range 0.32–0.46 mM for morpholinomethyl-pyrazolines with optimal connectivity) |
| Comparator Or Baseline | Regioisomeric morpholinomethyl-pyrazolines (8a–e): IC₅₀ range 0.49–0.80 mM |
| Quantified Difference | Up to 2.5-fold loss in potency upon regioisomeric shift |
| Conditions | Rat aortic ring assay, norepinephrine-induced contraction |
Why This Matters
Procurement of the correct regioisomer (3-yl) avoids wasting resources on an inactive or weakly active scaffold that would require extensive re-optimization of the structure-activity relationship.
- [1] Al-Suwaidan, I. A., et al. (2014). Benzofuran–Morpholinomethyl–Pyrazoline Hybrids as a New Class of Vasorelaxant Agents: Synthesis and Quantitative Structure–Activity Relationship Study. Chemical and Pharmaceutical Bulletin, 62(12), 1183-1192. https://doi.org/10.1248/cpb.c14-00503 View Source
